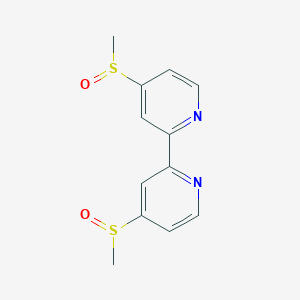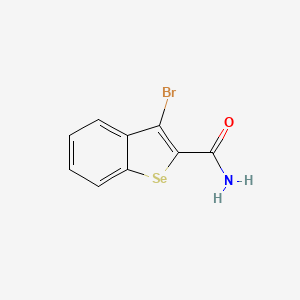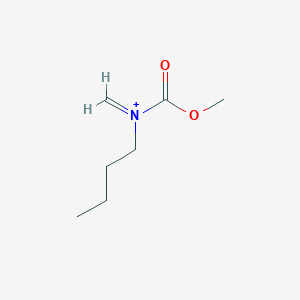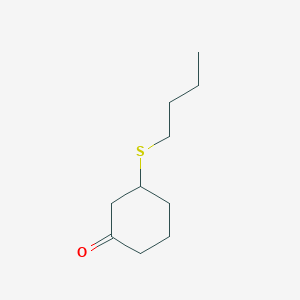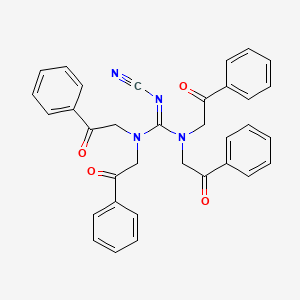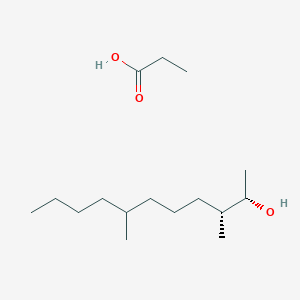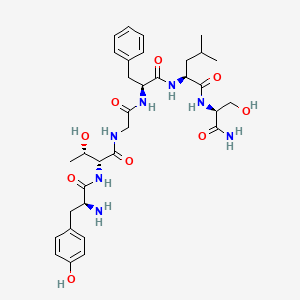![molecular formula C10H18O2 B14243780 2-Methyl-1,6-dioxaspiro[4.6]undecane CAS No. 403484-38-8](/img/structure/B14243780.png)
2-Methyl-1,6-dioxaspiro[4.6]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,6-dioxaspiro[46]undecane is a spiroketal compound characterized by its unique bicyclic structure, which includes a spiro linkage between a six-membered dioxane ring and a six-membered carbocyclic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,6-dioxaspiro[4.6]undecane typically involves the formation of the spiro linkage through a series of cyclization reactions. One common method includes the reaction of a diol with a ketone under acidic conditions to form the spiroketal structure. The reaction conditions often involve the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-1,6-dioxaspiro[4.6]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the spiroketal to its corresponding alcohols.
Substitution: The spiroketal can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the spiro ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
2-Methyl-1,6-dioxaspiro[4.6]undecane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic compounds.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or as a lead compound for drug development.
Mécanisme D'action
The mechanism of action of 2-Methyl-1,6-dioxaspiro[4.6]undecane involves its interaction with molecular targets through its spiroketal structure. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific target and the context of the interaction .
Comparaison Avec Des Composés Similaires
1,6-Dioxaspiro[4.5]decane: Another spiroketal with a similar structure but a different ring size.
1,7-Dioxaspiro[5.5]undecane: A spiroketal with a larger ring system, often used in similar applications.
1,3-Dioxane-1,3-dithiane spiranes: Compounds with both oxygen and sulfur atoms in the spiro ring, exhibiting different chemical properties.
Uniqueness: 2-Methyl-1,6-dioxaspiro[4.6]undecane is unique due to its specific ring size and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of structural variations on chemical and biological activity .
Propriétés
Numéro CAS |
403484-38-8 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
2-methyl-1,11-dioxaspiro[4.6]undecane |
InChI |
InChI=1S/C10H18O2/c1-9-5-7-10(12-9)6-3-2-4-8-11-10/h9H,2-8H2,1H3 |
Clé InChI |
YILUKMLDFHZZIN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2(O1)CCCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


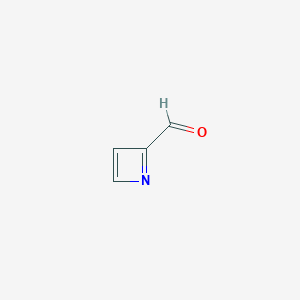
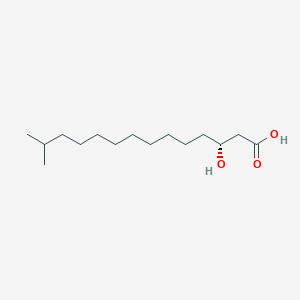
![6-Methyl-11-phenyl-5H-benzo[B]carbazole](/img/structure/B14243718.png)
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide](/img/structure/B14243729.png)
![Benzene, [(4,4,4-trimethoxybutoxy)methyl]-](/img/structure/B14243748.png)
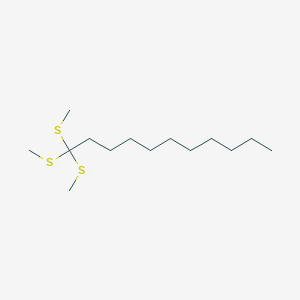
![Diundecyl [9-(butylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14243758.png)
